molecular formula C9H11NO3 B1437414 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol CAS No. 34184-93-5

2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol

Cat. No. B1437414
CAS RN: 34184-93-5
M. Wt: 181.19 g/mol
InChI Key: AZAMLLOELYKGDG-UXBLZVDNSA-N
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Description

“2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol” is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is also known by its IUPAC name, 3-ethoxy-4-hydroxybenzaldehyde oxime .

Physical and Chemical Properties This compound is a powder at room temperature . It has a melting point of 101-106 degrees Celsius .

Scientific Research Applications

1. Catalysis and Reaction Kinetics

2-Ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol and its derivatives have been studied for their role in catalyzing hydrogenation reactions. These compounds have been used in the synthesis of palladium complexes which act as catalysts in hydrogenation reactions, particularly for alkenes and alkynes. The catalytic activities depend on the pendant donor atom of the ligand motif, and their structures have been investigated through density functional theory studies (Tshabalala & Ojwach, 2018).

2. Molecular and Spectroscopic Characterization

Research has been conducted on synthesizing and characterizing molecules similar to 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol, focusing on their molecular structure, vibrational assignments, and spectroscopic properties. These studies include X-ray diffraction, IR, electronic spectroscopy, and density functional theory (DFT) calculations (Albayrak et al., 2010).

3. Electrochemical and Biological Evaluations

Novel ON donor Schiff bases related to 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol have been synthesized and characterized, with investigations into their electrochemical and biological activities. This includes studying their cytotoxicity, DNA protection capabilities against free radicals, and their electrooxidation products in DNA environments (Shabbir et al., 2016).

4. Computational Studies on Molecular Interactions

Computational studies have examined the molecular interactions of compounds like 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol. This includes analyzing their vibrational spectra, molecular electrostatic potential, thermo dynamical properties, and interactions with biological enzymes through molecular docking studies (Hajam et al., 2020).

5. Antioxidant and Anticancer Activities

Studies have been conducted to explore the potential anticancer activities of compounds similar to 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol. Research includes testing these compounds for their ability to inhibit specific types of cancer cells, such as breast cancer cells, and their stability and anticancer activities are characterized using various methods (Sukria et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Various precautionary statements are also provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-ethoxy-4-[(E)-hydroxyiminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9-5-7(6-10-12)3-4-8(9)11/h3-6,11-12H,2H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAMLLOELYKGDG-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425678
Record name 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol

CAS RN

34184-93-5
Record name 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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